

### Panduratin A chemical structure and properties

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# Panduratin A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Panduratin A**, a natural chalcone derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has garnered significant attention in the scientific community for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **Panduratin A**. Detailed experimental protocols for its extraction, isolation, and key biological assays are presented, alongside a comprehensive analysis of its modulation of critical signaling pathways, including NF-κB, AMPK, PPAR, and MAPK. This document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

# **Chemical Structure and Physicochemical Properties**

**Panduratin A** is a cyclohexenyl chalcone with the chemical formula  $C_{26}H_{30}O_4$  and a molecular weight of approximately 406.51 g/mol .[1][2] Its unique chemical structure is the basis for its wide range of biological activities.

Table 1: Chemical Identifiers of Panduratin A



Identifier	Value
IUPAC Name	(2,6-dihydroxy-4-methoxyphenyl)[(1R,2S,6R)-3-methyl-2-(3-methylbut-2-enyl)-6-phenylcyclohex-3-en-1-yl]methanone[1]
CAS Number	89837-52-5[1][2]
Molecular Formula	C26H30O4[1][2]
Molecular Weight	406.51 g/mol [1][2]
SMILES	CC1=CCINVALID-LINK C)C(=0)C2=C(C=C(C=C20)OC)O">C@HC3=C C=CC=C3[1]

Table 2: Physicochemical Properties of Panduratin A

Property	Value	Source
Melting Point	157-159 °C	Calculated
Boiling Point	629.9 °C	Calculated
Solubility	Soluble in DMSO, low water solubility.[3][4]	Experimental
logP	6.012	Calculated[5]

### **Spectroscopic Data**

The structural elucidation of **Panduratin A** has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data of **Panduratin A** (in CDCl<sub>3</sub>)



Position	¹Η Chemical Shift (δ, ppm)	<sup>13</sup> C Chemical Shift (δ, ppm)
2', 6'	7.21 (m)	128.5
3', 5'	7.21 (m)	128.5
4'	7.10 (m)	126.2
1"	4.66 (dd, J=4.6, 11.3 Hz)	48.9
2"	2.63 (m)	50.1
3"	-	134.2
4"	5.43 (br s)	122.1
5"	2.03, 2.40 (m)	28.7
6"	3.43 (m)	42.5
7"	2.09, 2.28 (m)	26.9
8"	4.87 (t-like)	124.5
9"	-	131.7
10", 11"	1.52 (s)	25.7, 17.6
12"	1.78 (s)	21.5
1	-	195.8
2, 6	-	163.5
3, 5	5.87 (s)	91.3
4	-	165.2
OMe	3.74 (s)	55.4

Data compiled from published literature.[6]

Mass Spectrometry: The molecular ion peak [M]+ is observed at m/z 406.[6]

# **Biological Activities and Signaling Pathways**



**Panduratin A** exhibits a remarkable spectrum of biological activities, including antiinflammatory, anticancer, and metabolic regulatory effects. These activities are attributed to its ability to modulate key cellular signaling pathways.

### **Anti-inflammatory Activity**

**Panduratin A** demonstrates potent anti-inflammatory effects by inhibiting the production of proinflammatory mediators. A key mechanism is the inhibition of the NF-κB signaling pathway.

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**Panduratin A** prevents the degradation of  $I\kappa B\alpha$ , thereby inhibiting the phosphorylation and subsequent nuclear translocation of NF- $\kappa B$ .[7][8] This leads to a downstream reduction in the expression of pro-inflammatory cytokines and chemokines.

Table 4: Anti-inflammatory Activity of **Panduratin A** 

Target	Cell Line	IC50
Nitric Oxide (NO) Production	RAW 264.7	0.175 μΜ
Prostaglandin E <sub>2</sub> (PGE <sub>2</sub> ) Production	RAW 264.7	0.0195 μΜ

### **Anticancer Activity**

**Panduratin A** has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer mechanisms include the induction of apoptosis and cell cycle arrest.

Table 5: Anticancer Activity of Panduratin A



Cell Line	Cancer Type	IC50
A549	Non-small cell lung cancer	10.8 μΜ[5]
H1975	Non-small cell lung cancer (EGFR mutant)	5.58 ± 0.15 μg/mL[9]
A549	Non-small cell lung cancer (wild-type EGFR)	6.03 ± 0.21 μg/mL[9]
HUVEC	Human umbilical vein endothelial cells	6.91 ± 0.85 μM[10]

**Panduratin A** has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often dysregulated in cancer. It significantly blunts the phosphorylation of key kinases in this pathway.

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By suppressing the phosphorylation of ERK, JNK, and p38, **Panduratin A** can inhibit cancer cell proliferation and survival.[4][11]

### **Metabolic Regulation**

**Panduratin A** plays a significant role in regulating cellular metabolism, primarily through the activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) signaling pathways.

**Panduratin A** is an LKB1-dependent AMPK stimulator.[3] Activation of AMPK by **Panduratin A** leads to the activation of PPAR $\alpha/\delta$ , which in turn regulates genes involved in fatty acid oxidation and energy expenditure.

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This dual activation of AMPK and PPAR makes **Panduratin A** a promising candidate for the management of metabolic disorders.[3]

# Experimental Protocols Extraction and Isolation of Panduratin A from Boesenbergia rotunda

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### Methodology:

- Extraction: Dried and powdered rhizomes of Boesenbergia rotunda are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to obtain the crude extract.
- Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- Chromatographic Purification: The fraction containing **Panduratin A** (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.
- Isolation and Crystallization: Fractions containing Panduratin A, as identified by Thin Layer
  Chromatography (TLC), are pooled, and the solvent is evaporated. The residue is then
  recrystallized from a suitable solvent system (e.g., methanol/water) to yield pure Panduratin
  A.

# Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:



- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10<sup>4</sup> cells/well and incubate for 24 hours.
- Treatment: Pre-treat the cells with various concentrations of **Panduratin A** for 1 hour.
- Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 μg/mL) for 24 hours to induce NO production.
- Griess Assay: After incubation, collect the cell culture supernatant. Mix 100 μL of the supernatant with 100 μL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
- Quantification: Measure the absorbance at 540 nm using a microplate reader. The
  concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite
  standard curve.

### **Anticancer Assay: MTT Cell Viability Assay**

Cell Line: A549 human non-small cell lung cancer cell line.

### Methodology:

- Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10<sup>3</sup> cells/well and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **Panduratin A** for 24, 48, or 72 hours.
- MTT Addition: After the treatment period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the MTT-containing medium and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
   Cell viability is expressed as a percentage of the control (untreated cells).



### Conclusion

**Panduratin A** is a multifaceted natural compound with a well-defined chemical structure and a broad range of promising pharmacological properties. Its ability to modulate key signaling pathways, including NF-κB, MAPK, AMPK, and PPAR, underscores its potential as a therapeutic agent for inflammatory diseases, cancer, and metabolic disorders. The detailed methodologies and data presented in this guide provide a solid foundation for further research and development of **Panduratin A** as a novel drug candidate. Continued investigation into its mechanisms of action and preclinical and clinical studies are warranted to fully realize its therapeutic potential.

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